molecular formula C16H15N3O2S B5879367 2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide

2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide

Cat. No. B5879367
M. Wt: 313.4 g/mol
InChI Key: GJMKBPDYVYLOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide, commonly known as PACA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PACA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of PACA is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, PACA may increase the levels of acetylcholine in the brain, leading to increased neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
PACA has been shown to have a wide range of biochemical and physiological effects, including increased levels of acetylcholine in the brain, improved cognitive function, and decreased levels of oxidative stress. PACA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of PACA for lab experiments is its ability to cross the blood-brain barrier, allowing researchers to study the effects of drugs on the central nervous system. However, PACA can be difficult to synthesize and is relatively expensive, which may limit its use in some experiments.

Future Directions

There are many potential future directions for research involving PACA. One area of interest is the development of new drugs that target the acetylcholinesterase enzyme, which could have applications in the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of PACA's anti-inflammatory and antioxidant properties, which could have applications in the treatment of various diseases, including cancer and cardiovascular disease.

Synthesis Methods

PACA can be synthesized using a variety of methods, including the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with thiourea to form the PACA molecule. Other methods include the reaction of phenylacetic acid with carbon disulfide and ammonia to form the corresponding thioamide, which can then be reacted with benzoyl chloride to form PACA.

Scientific Research Applications

PACA has been used extensively in scientific research, particularly in the fields of biochemistry and pharmacology. Its ability to cross the blood-brain barrier makes it an attractive candidate for studying the effects of drugs on the central nervous system. PACA has also been used to study the mechanisms of action of various drugs and to investigate the role of different neurotransmitters in the brain.

properties

IUPAC Name

2-[(2-phenylacetyl)carbamothioylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c17-15(21)12-8-4-5-9-13(12)18-16(22)19-14(20)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMKBPDYVYLOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Phenylacetyl)carbamothioylamino]benzamide

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